3-(Isobutylthio)benzenethiol

Description

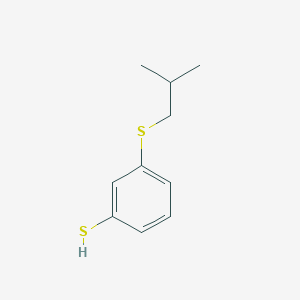

3-(Isobutylthio)benzenethiol is an organosulfur compound characterized by a benzene ring substituted with a thiol (-SH) group and an isobutylthio (-S-C(CH₃)₂CH₂) group at the meta position. The isobutylthio substituent introduces steric bulk and moderate electron-donating effects due to the alkyl chain, which distinguishes it from simpler benzenethiol derivatives. This compound is of interest in surface chemistry, catalysis, and materials science, particularly in self-assembled monolayers (SAMs) and surface-enhanced Raman spectroscopy (SERS) applications .

Properties

IUPAC Name |

3-(2-methylpropylsulfanyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLUGXMOVVJHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC(=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylthio)benzenethiol typically involves the introduction of an isobutylthio group to a benzenethiol molecule. One common method is the nucleophilic substitution reaction, where benzenethiol reacts with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylthio)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The isobutylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: The corresponding thiol.

Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

3-(Isobutylthio)benzenethiol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Isobutylthio)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and protein function. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(Isobutylthio)benzenethiol can be contextualized by comparing it to benzenethiol derivatives with varying substituents. Below is a detailed analysis:

Structural and Electronic Effects

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -O-CF₃) reduce electron density on the aromatic ring, altering adsorption behavior on metal surfaces. In contrast, alkylthio groups (e.g., isobutylthio) donate electrons weakly, enhancing binding to gold or silver in SAMs .

- Steric Effects : Bulky substituents like tert-butyl hinder ordered SAM formation, whereas smaller groups (e.g., -Cl) allow denser packing. The isobutylthio group balances moderate bulk with flexibility .

Physicochemical Properties

| Property | This compound | 3-Nitrobenzenethiol | 3-Chlorothiophenol | 4-t-Butylbenzenethiol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~184 (estimated) | 155.17 | 144.62 | ~166 |

| Density (g/mL) | ~1.1 (estimated) | N/A | 1.245 | ~0.98 |

| Volatility | Low (due to bulky substituent) | Moderate | High | Very low |

| Solubility | Low in water, high in organics | Low in water | Low in water | Low in water |

Biological Activity

3-(Isobutylthio)benzenethiol, a sulfur-containing organic compound, has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzene ring substituted with an isobutylthio group. The synthesis of this compound can be achieved through various methods, including:

- Thia-Claisen rearrangement : This method involves the rearrangement of thioester compounds to form thioethers.

- Nucleophilic substitution reactions : Utilizing thiols and alkyl halides to introduce the isobutylthio group onto the benzene ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 1: Antimicrobial Activity Evaluation

A study conducted by researchers at a university laboratory evaluated the antimicrobial properties of various thiol compounds, including this compound. The study found that this compound was particularly effective against gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

- Methodology : Disk diffusion and broth microdilution methods were employed to assess the antimicrobial efficacy.

- Results : The compound showed a notable zone of inhibition against Staphylococcus aureus and exhibited lower MIC values compared to traditional antibiotics.

Study 2: Synergistic Effects with Other Compounds

Another research project investigated the synergistic effects of this compound when combined with standard antibiotics. The findings suggested that this compound could enhance the effectiveness of certain antibiotics, potentially reducing the required dosages and minimizing side effects.

- Combination Tested : this compound with amoxicillin.

- Outcome : A reduction in MIC values for amoxicillin when used in conjunction with the thiol compound was observed, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.